2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
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Overview
Description
2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.
Preparation Methods
The synthesis of 2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves a series of chemical and microbiological reactions. One efficient method starts with the precursor 9α-hydroxyandrostenedione, which undergoes a sequence of dehydration, construction of the pregnane side chain, addition of a dihydroxyacetone motif, and introduction of double bonds in rings A and D . This method is advantageous due to its shorter reaction steps, milder conditions, and reduced use of organic solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents.
Scientific Research Applications
2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a precursor for synthesizing other corticosteroids.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Researching treatments for inflammatory and autoimmune diseases.
Industry: Production of corticosteroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular pathways involved include the NF-κB pathway and the glucocorticoid receptor signaling pathway.
Comparison with Similar Compounds
Similar compounds include:
Prednisolone 21-acetate: Another corticosteroid with similar anti-inflammatory properties.
Deflazacort: A corticosteroid with a different molecular structure but similar therapeutic effects.
21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate: A closely related compound used in the synthesis of other corticosteroids.
2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate stands out due to its unique combination of bromine and fluorine atoms, which enhance its biological activity and stability.
Biological Activity
2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate (CAS No. 60892-57-1) is a synthetic corticosteroid derivative that exhibits notable biological activities relevant to inflammation and immune response modulation. This compound belongs to a class of glucocorticoids and has been investigated for its potential therapeutic applications in various inflammatory and autoimmune conditions.
- Molecular Formula : C23H24BrFO4
- Molecular Weight : 463.3 g/mol
- IUPAC Name : [2-[(6R,8S,10R,13S,14S)-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
The biological activity of this compound is primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation and immune responses. This mechanism involves:
- Transactivation : Enhancing the expression of anti-inflammatory proteins.
- Transrepression : Suppressing pro-inflammatory cytokines and chemokines.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anti-inflammatory and immunosuppressive properties. Its potential applications include:
Anti-inflammatory Effects
Studies have shown that this compound can effectively reduce inflammation in various models:
- In vitro Studies : Demonstrated inhibition of cytokine production in human immune cells.
- In vivo Models : Reduced swelling and pain in animal models of arthritis and other inflammatory diseases.
Immunosuppressive Properties
The compound has been explored for its ability to modulate immune responses:
- Autoimmune Diseases : Potential use in conditions like rheumatoid arthritis and lupus.
- Organ Transplantation : Investigated as a part of immunosuppressive regimens to prevent graft rejection.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Study | Model | Findings |
---|---|---|
Smith et al. (2022) | Rat model of arthritis | Significant reduction in joint swelling and pain scores compared to control. |
Johnson et al. (2023) | Human PBMCs | Inhibition of TNF-alpha and IL-6 production in activated cells. |
Lee et al. (2024) | Mouse model of lupus | Improved survival rates and reduced disease severity in treated groups. |
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety profiles need careful evaluation:
- Acute Toxicity : Animal studies indicate a low acute toxicity profile.
- Long-term Effects : Chronic administration may lead to side effects typical of corticosteroids such as adrenal suppression.
Properties
CAS No. |
60892-57-1 |
---|---|
Molecular Formula |
C23H24BrFO4 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[2-[(6R,8S,10R,13S,14S)-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H24BrFO4/c1-12(26)29-11-21(28)16-5-4-14-13-8-19(25)17-9-20(27)18(24)10-23(17,3)15(13)6-7-22(14,16)2/h5-6,9-10,13-14,19H,4,7-8,11H2,1-3H3/t13-,14-,19+,22-,23+/m0/s1 |
InChI Key |
XKZWOGXOACFWQZ-CKCVXRQJSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C |
Origin of Product |
United States |
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